molecular formula C22H23FN2O2 B11049429 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11049429
M. Wt: 366.4 g/mol
InChI Key: STKJTSORPRNGOZ-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a complex structure with a fluorophenyl group attached to a piperidine ring, which is further connected to a pyrrolidine-2,5-dione core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

  • Formation of the Piperidine Ring: : The initial step often involves the synthesis of the piperidine ring with a fluorophenyl substituent. This can be achieved through the reaction of 4-fluorobenzaldehyde with piperidine under reductive amination conditions.

  • Construction of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core can be synthesized via a cyclization reaction involving a suitable dione precursor. For instance, a diketone can undergo intramolecular cyclization in the presence of a base to form the pyrrolidine-2,5-dione structure.

  • Coupling Reactions: : The final step involves coupling the piperidine derivative with the pyrrolidine-2,5-dione core. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the pyrrolidine-2,5-dione ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to hydroxyl groups.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Halogenated or sulfonated aromatic rings.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with central nervous system receptors.

  • Biological Research: : It is used in studies investigating the modulation of neurotransmitter systems, which can provide insights into the treatment of psychiatric and neurodegenerative diseases.

  • Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl and piperidine moieties allow it to bind to neurotransmitter receptors, modulating their activity. This can affect various signaling pathways, leading to changes in neuronal communication and potentially therapeutic effects in conditions like depression or anxiety.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(4-Chlorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a chlorine substituent instead of fluorine.

    3-[4-(4-Methoxyphenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione enhances its lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23FN2O2/c1-15-2-8-19(9-3-15)25-21(26)14-20(22(25)27)24-12-10-17(11-13-24)16-4-6-18(23)7-5-16/h2-9,17,20H,10-14H2,1H3

InChI Key

STKJTSORPRNGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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